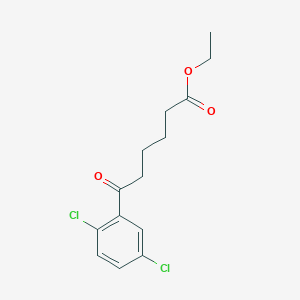

Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate

Vue d'ensemble

Description

Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,5-dichlorophenyl group attached to a hexanoate chain with a keto group at the sixth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate typically involves the esterification of 6-(2,5-dichlorophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and efficiency in the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The keto group in the compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 6-(2,5-dichlorophenyl)-6-oxohexanoic acid.

Reduction: 6-(2,5-dichlorophenyl)-6-hydroxyhexanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mécanisme D'action

The mechanism of action of Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The compound’s keto group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The dichlorophenyl group may also contribute to the compound’s binding affinity and specificity towards certain biological targets.

Comparaison Avec Des Composés Similaires

Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate can be compared with other similar compounds such as:

Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate: Differing only in the position of the chlorine atoms on the phenyl ring, this compound may exhibit different reactivity and biological activity.

Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate: The substitution of chlorine with fluorine can significantly alter the compound’s chemical properties and interactions with biological targets.

Ethyl 6-(2,5-dichlorophenyl)-5-oxohexanoate: A positional isomer with the keto group at the fifth position, which may result in different chemical behavior and applications.

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Activité Biologique

Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : The compound contains a keto group and an ester functional group, which are crucial for its biological activity.

- Dichlorophenyl Group : The presence of a dichlorophenyl moiety enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The keto group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity.

- Binding Affinity : The dichlorophenyl group may contribute to the compound’s binding affinity towards specific biological targets, enhancing its efficacy in therapeutic applications.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms that involve the activation of caspases and modulation of cell cycle regulators .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : In a controlled experiment involving animal models with induced inflammation, treatment with the compound resulted in a marked reduction in swelling and pain scores compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells.

- Cancer Cell Studies : In vitro studies using A549 lung cancer cells demonstrated that this compound induced apoptosis at concentrations as low as 4 μM. Flow cytometry analysis confirmed a dose-dependent increase in apoptotic cells following treatment .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate | Similar structure but different chlorination pattern | Exhibits antimicrobial and anticancer properties |

| Ethyl 6-(3-chloro-4-fluorophenyl)-6-oxohexanoate | Contains fluorine instead of chlorine | Potentially different reactivity and biological activity |

| Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate | Fluorinated analog | Altered chemical properties affecting biological interactions |

Q & A

Q. Basic: What are the common synthetic routes for Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves Friedel-Crafts acylation followed by esterification. For example, a Friedel-Crafts reaction between 1,4-dimethoxybenzene and adipoyl chloride yields 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid, which is esterified with ethanol under acid catalysis (e.g., H₂SO₄) . Optimization strategies include:

- Catalyst selection : Acid catalysts (HCl, H₂SO₄) improve esterification efficiency.

- Solvent systems : Refluxing in toluene or dichloromethane enhances reaction rates .

- Temperature control : Maintaining reflux temperatures (~110°C) ensures complete conversion.

- Purification : Vacuum distillation or column chromatography resolves byproducts .

Q. Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Answer:

Key techniques include:

- FT-IR spectroscopy : Identifies functional groups (e.g., C=O ester stretch at ~1734 cm⁻¹, keto group at ~1691 cm⁻¹) .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dichlorophenyl proton splitting patterns).

- X-ray crystallography : Resolves steric effects and crystal packing, as demonstrated in structurally similar esters .

- Mass spectrometry : Validates molecular weight (e.g., [M+H⁺] at m/z ~315 for C₁₄H₁₅Cl₂O₃).

Q. Advanced: How does the electronic nature of the 2,5-dichlorophenyl substituent influence the compound’s reactivity in nucleophilic acyl substitution?

Answer:

The electron-withdrawing chlorine atoms increase the electrophilicity of the keto group, accelerating nucleophilic attack. Comparative studies with non-halogenated analogs (e.g., naphthyl derivatives) show:

- Enhanced reactivity : Chlorine’s inductive effect lowers the LUMO energy of the carbonyl, favoring nucleophilic addition .

- Steric effects : The ortho-chlorine may hinder bulky nucleophiles, requiring polar aprotic solvents (e.g., DMF) to mitigate steric hindrance .

Q. Advanced: How should researchers address contradictions in reported yields for Friedel-Crafts acylation steps?

Answer:

Discrepancies often arise from:

- Catalyst loading : Excess AlCl₃ (common in Friedel-Crafts) may degrade acid-sensitive products, reducing yields .

- Workup protocols : Incomplete hydrolysis of intermediates (e.g., acid chlorides) can skew yields. Quenching with ice-water improves purity .

- Analytical methods : HPLC vs. gravimetric analysis may yield divergent results due to co-eluting impurities. Cross-validate with NMR or GC-MS .

Q. Advanced: What strategies mitigate steric hindrance during derivatization of the keto group in this compound?

Answer:

- Protecting groups : Temporarily protect the ester moiety with tert-butyldimethylsilyl (TBS) groups to reduce steric bulk during keto-group modifications .

- Microwave-assisted synthesis : Enhances reaction kinetics, reducing side reactions caused by prolonged heating .

- Low-temperature conditions : Performing reactions at −78°C (e.g., using LiAlH₄ for ketone reduction) minimizes unwanted rearrangements .

Q. Advanced: What computational methods predict the compound’s reactivity in biological systems?

Answer:

- DFT calculations : Model charge distribution to identify nucleophilic/electrophilic sites (e.g., keto group as a Michael acceptor) .

- Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways .

- ADMET profiling : Use tools like SwissADME to estimate solubility (LogP ~3.2) and bioavailability, guiding in vitro assay design .

Q. Advanced: How does the compound’s topological polar surface area (TPSA) influence its pharmacokinetic properties?

Answer:

- TPSA calculation : ~46.5 Ų (based on ester and ketone groups), suggesting moderate membrane permeability .

- Correlation with absorption : Lower TPSA (<60 Ų) aligns with oral bioavailability in rodent models, but chlorine atoms may increase plasma protein binding, reducing free drug concentration .

Q. Basic: What purification methods are most effective for isolating this compound from reaction mixtures?

Answer:

- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate ester products from unreacted acids .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp ~80–85°C) .

- Distillation : For large-scale preparations, vacuum distillation (bp ~145–148°C at 0.3 mmHg) avoids thermal decomposition .

Propriétés

IUPAC Name |

ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2O3/c1-2-19-14(18)6-4-3-5-13(17)11-9-10(15)7-8-12(11)16/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMXJTDHCXJDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645752 | |

| Record name | Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-14-8 | |

| Record name | Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.